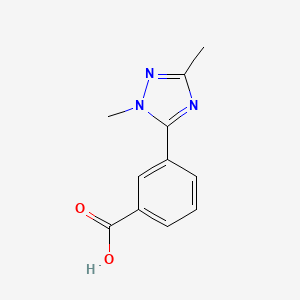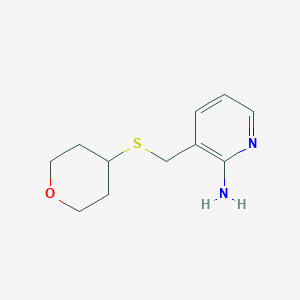![molecular formula C9H8N2OS B7568685 [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTM belongs to the thiazole family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.
科学研究应用
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has also shown antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
作用机制
The mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell proliferation, viral replication, and bacterial growth. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell proliferation. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has also been reported to inhibit the activity of the HCV NS5B polymerase, which is essential for viral replication. Furthermore, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth.
Biochemical and Physiological Effects:
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has also been reported to reduce the viral load in HIV and HCV-infected cells. Furthermore, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to exhibit bactericidal activity against various bacteria.
实验室实验的优点和局限性
One of the main advantages of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Additionally, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has shown low toxicity towards normal cells, making it a promising candidate for drug development. However, one of the limitations of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is not fully understood, which can make it challenging to optimize its activity.
未来方向
There are several future directions for the research and development of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol. One direction is to optimize the synthesis method to improve the yield and purity of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol. Another direction is to investigate the mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol to identify the molecular targets involved in its activity. Additionally, future research can focus on the development of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol derivatives with improved solubility and efficacy. Furthermore, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can be used as a lead compound for the development of novel anticancer, antiviral, and antibacterial agents.
合成方法
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple one-pot reaction between 2-chloronicotinic acid, thiosemicarbazide, and formaldehyde. The reaction yields a white crystalline solid that can be purified using recrystallization. The purity of the synthesized [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
属性
IUPAC Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPMTVHTGOLCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
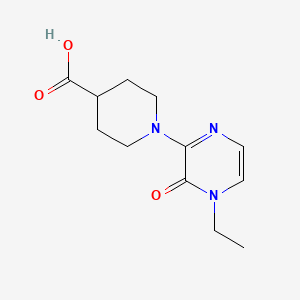
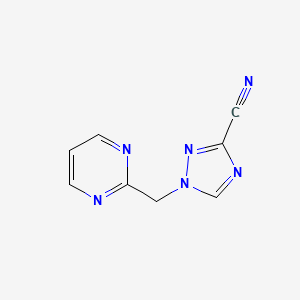
![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
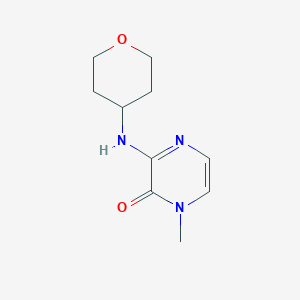
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
